Cloniprazepam

説明

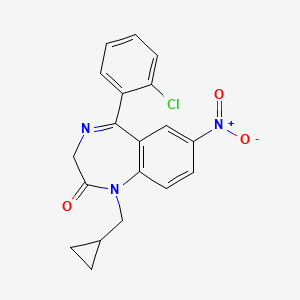

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(2-chlorophenyl)-1-(cyclopropylmethyl)-7-nitro-3H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3/c20-16-4-2-1-3-14(16)19-15-9-13(23(25)26)7-8-17(15)22(11-12-5-6-12)18(24)10-21-19/h1-4,7-9,12H,5-6,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSYKGYLSFXNTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893511 |

Source

|

| Record name | Cloniprazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998158-84-1 |

Source

|

| Record name | Cloniprazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1998158841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloniprazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLONIPRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSL4SM8QYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Clonazepam on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clonazepam, a high-potency, long-acting benzodiazepine, is a widely prescribed medication for the management of epilepsy and panic disorders.[1][2] Its therapeutic efficacy is primarily attributed to its potent modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a comprehensive overview of the molecular mechanism of action of clonazepam on GABA-A receptors, with a focus on its binding characteristics, allosteric modulation, and the experimental methodologies used to elucidate these properties. It is important to note that the requested topic "cloniprazepam" is not a recognized pharmaceutical agent; this document pertains to clonazepam , which is the likely intended subject of inquiry.

Core Mechanism of Action: Positive Allosteric Modulation

Clonazepam is not a direct agonist of the GABA-A receptor. Instead, it acts as a positive allosteric modulator (PAM).[3] This means that clonazepam binds to a site on the receptor that is distinct from the GABA binding site.[4] Its binding enhances the effect of GABA, the endogenous ligand, by increasing the affinity of GABA for its receptor.[3] This potentiation of GABAergic neurotransmission leads to an increased frequency of the opening of the receptor's associated chloride (Cl⁻) ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a widespread depressant or inhibitory effect on neuronal activity.

The GABA-A Receptor Structure and Clonazepam Binding Site

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit arranged around a central chloride-permeable pore. The binding site for GABA is located at the interface between the α and β subunits. In contrast, the benzodiazepine binding site, where clonazepam acts, is located at the interface between the α and γ subunits. For a GABA-A receptor to be sensitive to benzodiazepines like clonazepam, the presence of a γ subunit is essential.

The specific α subunit isoform (e.g., α1, α2, α3, α5) present in the receptor complex influences the binding affinity and pharmacological effects of different benzodiazepines.

Quantitative Pharmacological Data

The interaction of clonazepam with GABA-A receptors can be quantified through binding affinity (Ki) and functional potentiation (EC50) values. These parameters are crucial for understanding the drug's potency and subtype selectivity.

| GABA-A Receptor Subtype | Clonazepam Binding Affinity (Ki) in nM | Reference |

| α1β2γ2 | 0.26 | |

| α2β2γ2 | Data not consistently available in comparative format | |

| α3β2γ2 | Data not consistently available in comparative format | |

| α5β2γ2 | Data not consistently available in comparative format | |

| Rat Brain Homogenate | 0.26 |

| Parameter | Value | Receptor/Tissue | Reference |

| EC50 (Potentiation of GABA response) | 89.8 ± 22.5 nM | α3β3γ2L | |

| 6 nM | Adult Rat Nucleus Reticularis Thalami (NRT) Neurons |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of clonazepam and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol is adapted from standard methods for determining the binding affinity of benzodiazepines to GABA-A receptors.

Objective: To determine the inhibition constant (Ki) of clonazepam at GABA-A receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Rat cortical membranes or Human Embryonic Kidney (HEK293) cells stably transfected with specific GABA-A receptor subunits (e.g., α1β2γ2).

-

Radioligand: [³H]Flumazenil or [³H]Flunitrazepam.

-

Test Compound: Clonazepam.

-

Non-specific Binding Control: High concentration of a non-radiolabeled benzodiazepine, such as Diazepam (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: Homogenizer, refrigerated centrifuge, incubator, cell harvester/vacuum filtration system, liquid scintillation counter.

Methodology:

-

Membrane Preparation (from rat cortex):

-

Anesthetize and sacrifice male Sprague-Dawley rats.

-

Rapidly dissect the cerebral cortex on ice.

-

Homogenize the tissue in 10 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh assay buffer and repeat the centrifugation.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.

-

-

Binding Assay:

-

Set up assay tubes for total binding, non-specific binding, and competitive binding with a range of clonazepam concentrations.

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., 1-2 nM [³H]Flumazenil), and the membrane preparation (e.g., 100 µg protein).

-

Non-specific Binding: Add non-specific binding control (e.g., 10 µM Diazepam), radioligand, and membrane preparation.

-

Competitive Binding: Add varying concentrations of clonazepam, radioligand, and membrane preparation.

-

Incubate all tubes at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35-60 minutes).

-

-

Filtration and Quantification:

-

Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the clonazepam concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of clonazepam that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for EC50 Determination

This protocol is a generalized method based on standard electrophysiological techniques for studying ligand-gated ion channels.

Objective: To determine the half-maximal effective concentration (EC50) for clonazepam's potentiation of GABA-activated chloride currents.

Materials:

-

Cell Line: HEK293 cells transiently or stably expressing the desired GABA-A receptor subtype combination (e.g., α1β3γ2).

-

Extracellular Solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular Solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES. Adjust pH to 7.2 with KOH.

-

Agonist: γ-Aminobutyric acid (GABA).

-

Modulator: Clonazepam.

-

Equipment: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system (e.g., Digidata), perfusion system.

Methodology:

-

Cell Preparation:

-

Culture HEK293 cells expressing the target GABA-A receptor on glass coverslips.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

-

-

Obtaining Whole-Cell Configuration:

-

Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with intracellular solution.

-

Under visual guidance, approach a single cell with the recording pipette.

-

Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the cell membrane, achieving the whole-cell configuration.

-

-

Electrophysiological Recording:

-

Clamp the cell membrane at a holding potential of -70 mV or -80 mV.

-

Establish a baseline recording of the holding current.

-

Using a rapid perfusion system, apply a sub-maximal concentration of GABA (e.g., an EC10-EC20 concentration, typically 1-10 µM) for a short duration (e.g., 3 seconds) to elicit an inward chloride current.

-

Allow the cell to recover in the wash solution.

-

Co-apply the same concentration of GABA along with varying concentrations of clonazepam. Pre-application of clonazepam for a few seconds may be necessary to allow for equilibration.

-

Record the potentiated chloride current for each clonazepam concentration.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of each concentration of clonazepam.

-

Calculate the percentage potentiation of the current by clonazepam relative to the control GABA response.

-

Plot the percentage potentiation against the logarithm of the clonazepam concentration.

-

Fit the data to a sigmoidal concentration-response curve to determine the EC50 value and the maximum potentiation.

-

Conclusion

Clonazepam exerts its therapeutic effects by acting as a positive allosteric modulator at a specific benzodiazepine binding site on the GABA-A receptor. This action enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability. The precise pharmacological profile of clonazepam is determined by its binding affinity and efficacy at different GABA-A receptor subtypes. The quantitative characterization of these interactions, through methodologies such as radioligand binding assays and patch-clamp electrophysiology, is fundamental to understanding its mechanism of action and to the development of novel, more selective therapeutics in the field of neuroscience and psychopharmacology.

References

Synthesis and Chemical Characterization of Cloniprazepam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloniprazepam is a designer benzodiazepine that has emerged as a novel psychoactive substance.[1] Structurally, it is the N-cyclopropylmethyl derivative of clonazepam, a well-known pharmaceutical with anticonvulsant and anxiolytic properties.[2] As a research chemical, a thorough understanding of its synthesis and chemical properties is crucial for forensic analysis, toxicological studies, and potential therapeutic evaluation. This guide provides a detailed technical overview of a proposed synthetic route for this compound and its comprehensive chemical characterization.

Chemical Structure:

IUPAC Name: 5-(2-chlorophenyl)-1-(cyclopropylmethyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one[3]

Proposed Synthesis of this compound

The proposed synthesis of this compound is a two-step process starting from the commercially available and well-characterized benzodiazepine, clonazepam. The synthesis involves the N-alkylation of the amide nitrogen of clonazepam with (bromomethyl)cyclopropane.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound from Clonazepam.

Experimental Protocol

Step 1: N-Alkylation of Clonazepam

-

Preparation: To a solution of clonazepam (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Addition of Alkylating Agent: Add (bromomethyl)cyclopropane (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Characterization

A comprehensive chemical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the characterization of clonazepam and other benzodiazepines.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1998158-84-1 | [3] |

| Molecular Formula | C₁₉H₁₆ClN₃O₃ | [3] |

| Molecular Weight | 369.8 g/mol | |

| Appearance | Expected to be a crystalline solid | - |

| Solubility | Soluble in DMSO and DMF; slightly soluble in ethanol |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are predicted to be complex due to the presence of multiple aromatic and aliphatic protons and carbons. The following are the predicted chemical shifts for ¹H and ¹³C NMR.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 8.3 - 7.2 | Aromatic protons |

| 4.0 - 3.8 | N-CH₂ |

| 3.6 - 3.4 | CH₂ (diazepine ring) |

| 1.2 - 1.0 | CH (cyclopropyl) |

| 0.8 - 0.4 | CH₂ (cyclopropyl) |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Expected [M+H]⁺ | 370.0953 |

| Key Fragment Ions | Expected fragments from the loss of the cyclopropylmethyl group, nitro group, and cleavage of the diazepine ring. |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch |

| ~1680 | C=O (amide) stretch |

| ~1610 | C=N stretch |

| 1530 and 1350 | N-O (nitro) stretch |

| ~750 | C-Cl stretch |

Chromatographic Data

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound.

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV at 254 nm and 314 nm |

| Expected Retention Time | Dependent on specific column and gradient conditions, but expected to be longer than clonazepam due to increased lipophilicity. |

Signaling Pathway

Benzodiazepines, including this compound, are known to exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

General Benzodiazepine Signaling Pathway

Caption: General signaling pathway of benzodiazepines at the GABA-A receptor.

This compound, as a benzodiazepine, is expected to bind to an allosteric site on the GABA-A receptor. This binding potentiates the effect of GABA, increasing the frequency of chloride ion channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential. This neuronal inhibition is the basis for the anxiolytic, sedative, anticonvulsant, and muscle relaxant effects of benzodiazepines.

Conclusion

This technical guide provides a detailed framework for the synthesis and chemical characterization of this compound. The proposed synthetic route, based on the N-alkylation of clonazepam, offers a straightforward approach to obtaining this designer benzodiazepine. The comprehensive characterization data, including predicted spectroscopic and chromatographic properties, serves as a valuable reference for researchers and analysts. The elucidation of its signaling pathway through the GABA-A receptor provides context for its expected pharmacological effects. Further experimental validation of the proposed synthesis and characterization data is encouraged to build upon this foundational guide.

References

Investigation of Cloniprazepam as a Prodrug for Clonazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloniprazepam is a designer benzodiazepine that has been identified as a prodrug to the well-known anticonvulsant and anxiolytic agent, clonazepam. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its role as a delivery system for clonazepam. The document details the metabolic conversion of this compound, summarizes key in vitro findings, and outlines the analytical methodologies required for its study. Due to a lack of publicly available in vivo pharmacokinetic and comparative bioavailability data for this compound, this guide highlights these critical knowledge gaps and provides a framework for future research endeavors.

Introduction

Clonazepam, a potent 1,4-benzodiazepine, is widely prescribed for the management of seizure disorders and panic attacks. Its therapeutic efficacy is well-established; however, like other benzodiazepines, its pharmacokinetic profile and potential for dependence necessitate careful dose management. The concept of a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body, offers a potential strategy to optimize the delivery and therapeutic index of clonazepam. This compound has emerged as such a candidate, designed to be metabolized into clonazepam following administration. This guide delves into the scientific investigation of this compound as a prodrug, presenting the available data and outlining the necessary experimental frameworks for its complete evaluation.

Chemical Properties

| Property | This compound | Clonazepam |

| IUPAC Name | 5-(2-chlorophenyl)-1-(cyclopropylmethyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | 5-(2-chlorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one |

| Molecular Formula | C₁₉H₁₆ClN₃O₃ | C₁₅H₁₀ClN₃O₃ |

| Molar Mass | 369.81 g/mol | 315.71 g/mol |

| Structure |

Metabolic Conversion of this compound to Clonazepam

The primary mechanism by which this compound acts as a prodrug is through metabolic conversion to clonazepam. In vitro studies utilizing human liver microsomes have elucidated the initial steps of this biotransformation.

In Vitro Metabolism

Studies have demonstrated that this compound is extensively metabolized in the presence of human liver microsomes. The major metabolic pathway involves the N-dealkylation of the cyclopropylmethyl group, yielding clonazepam as the primary active metabolite. In addition to clonazepam, several other phase I and phase II metabolites have been identified, indicating a complex metabolic fate.

Table 1: In Vitro Metabolites of this compound Identified in Human Liver Microsome Studies [1][2]

| Metabolite | Metabolic Reaction |

| Clonazepam | N-dealkylation (Major Pathway) |

| Hydroxy-cloniprazepam | Hydroxylation |

| Dihydroxy-cloniprazepam | Dihydroxylation |

| 3-keto-cloniprazepam | Oxidation |

| 7-amino-cloniprazepam | Reduction of the nitro group |

| Hydroxy-clonazepam | Hydroxylation of Clonazepam |

| 7-amino-clonazepam | Reduction of the nitro group of Clonazepam |

| 3-hydroxy-7-amino-clonazepam | Hydroxylation and reduction of the nitro group of Clonazepam |

| Glucuronidated hydroxy-cloniprazepam | Glucuronidation (Phase II) |

Signaling Pathway of Metabolic Conversion

The following diagram illustrates the primary metabolic conversion of this compound to its active form, clonazepam, and subsequent metabolism.

Caption: Metabolic conversion of this compound.

Pharmacokinetics

A comprehensive understanding of the pharmacokinetics of this compound is essential to evaluate its potential advantages as a prodrug. This includes its absorption, distribution, metabolism, and excretion (ADME) profile, as well as a direct comparison to the pharmacokinetics of clonazepam.

Data Gap: To date, there is a significant lack of publicly available in vivo pharmacokinetic data for this compound in animal models or humans. Comparative bioavailability studies that assess the rate and extent of clonazepam formation from this compound versus direct administration of clonazepam are crucial for determining the efficiency of this prodrug strategy.

Pharmacokinetics of Clonazepam (for reference)

Extensive research has been conducted on the pharmacokinetics of clonazepam. The following table summarizes key parameters from studies in various species.

Table 2: Summary of Clonazepam Pharmacokinetic Parameters

| Species | Dose and Route | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| Human | 2 mg oral | 1-4 | 6.5-13.5 | 18-50 | ~90 | [3] |

| Rat | 2.5 mg/kg SC | 2-4 | 150-200 | 8-12 | - | [1] |

| Pig | 0.5 mg/kg oral | 3.4 | 99.5 | 7.3 | - | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the scientific investigation of this compound. The following sections outline generalized methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the metabolic pathways of this compound and quantify the formation of clonazepam and other metabolites in vitro.

Materials:

-

This compound

-

Clonazepam (analytical standard)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard (e.g., Diazepam-d5)

Procedure:

-

Prepare incubation mixtures in phosphate buffer containing HLMs and this compound at various concentrations.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method.

Caption: In vitro metabolism experimental workflow.

In Vivo Pharmacokinetic Study (Proposed)

Objective: To determine the pharmacokinetic profile of this compound and the formation of clonazepam in an animal model (e.g., rats).

Materials:

-

This compound

-

Clonazepam (for comparative arm)

-

Vehicle for administration (e.g., saline, PEG400)

-

Sprague-Dawley rats (or other suitable species)

-

Blood collection supplies (e.g., capillaries, EDTA tubes)

-

LC-MS/MS for bioanalysis

Procedure:

-

Fast animals overnight prior to dosing.

-

Administer a single dose of this compound (and clonazepam in a separate group) via a defined route (e.g., oral gavage, intravenous).

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or other appropriate method.

-

Process blood to obtain plasma and store at -80°C until analysis.

-

Quantify the concentrations of both this compound and clonazepam in plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) for both compounds.

Analytical Method for Quantification of this compound and Clonazepam

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: To be determined based on fragmentation.

-

Clonazepam: e.g., m/z 316.1 → 270.1.

-

Internal Standard (e.g., Diazepam-d5): e.g., m/z 290.1 → 198.1.

-

Table 3: Example Validation Parameters for LC-MS/MS Method

| Parameter | Acceptance Criteria |

| Linearity | r² > 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; Precision < 20%; Accuracy ± 20% |

| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) < 15% |

| Accuracy | % Bias within ± 15% |

| Recovery | Consistent and reproducible |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Bench-top, freeze-thaw, and long-term stability assessed |

Synthesis of this compound

Detailed synthetic procedures for this compound are not widely published in peer-reviewed literature. However, its synthesis would likely follow established methodologies for the preparation of 1,4-benzodiazepines. A plausible synthetic route would involve the N-alkylation of clonazepam with a cyclopropylmethyl halide.

General Reaction Scheme (Hypothesized):

Clonazepam + Cyclopropylmethyl bromide --(Base)--> this compound

Discussion and Future Directions

The available in vitro data strongly support the role of this compound as a prodrug that is metabolized to clonazepam. This presents a promising avenue for potentially modifying the pharmacokinetic profile of clonazepam, which could translate to altered onset of action, duration of effect, or side-effect profile.

However, the current understanding is severely limited by the absence of in vivo data. Future research should prioritize the following:

-

In Vivo Pharmacokinetic Studies: Characterize the ADME of this compound in relevant animal models.

-

Comparative Bioavailability Studies: Directly compare the pharmacokinetic profile of clonazepam delivered via this compound versus direct clonazepam administration. This will determine the efficiency of the prodrug conversion and any potential benefits in terms of sustained release or altered peak concentrations.

-

Pharmacodynamic Studies: Evaluate the pharmacological effects (e.g., anticonvulsant, anxiolytic, sedative) of this compound in animal models and compare them to clonazepam.

-

Toxicology Studies: Assess the safety profile of this compound, including any potential toxicity from the prodrug itself or its unique metabolites.

Conclusion

This compound is a designer benzodiazepine that serves as a prodrug for clonazepam. Its metabolism has been characterized in vitro, with N-dealkylation being the primary pathway to the active compound. While the foundational science is in place, a significant data gap exists regarding its in vivo behavior. The successful translation of this compound from a research chemical to a potential therapeutic agent is contingent on comprehensive in vivo pharmacokinetic, pharmacodynamic, and toxicological evaluations. This guide provides the framework and highlights the critical unanswered questions that must be addressed by the research community.

References

- 1. Pharmacokinetics of clonazepam in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability studies of clonazepam, diazepam, haloperidol, and doxepin with diverse polarities in an acidic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of oral clonazepam in growing commercial pigs (Sus scrofa domestica) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolic Pathways of Cloniprazepam in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic pathways of the designer benzodiazepine, cloniprazepam, when incubated with human liver microsomes. The information presented herein is collated from published scientific literature, offering insights into its biotransformation, the enzymes likely involved, and the analytical methodologies for metabolite identification.

Executive Summary

This compound, a derivative of clonazepam, undergoes extensive Phase I and Phase II metabolism in vitro. Studies utilizing human liver microsomes have identified several key metabolic transformations, primarily N-dealkylation, hydroxylation, and reduction of the nitro group. A significant finding is the biotransformation of this compound into clonazepam, a well-known and pharmacologically active benzodiazepine. While qualitative metabolic pathways have been elucidated, specific quantitative kinetic data, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), for the formation of this compound's metabolites are not currently available in published literature. The cytochrome P450 (CYP) enzyme CYP3A4 is strongly implicated in the metabolism of this compound, based on data from its major metabolite, clonazepam, and other structurally related benzodiazepines.

Identified Metabolic Pathways and Metabolites

The in vitro metabolism of this compound in human liver microsomes (HLMs) and cytosolic fractions leads to a number of metabolites. The primary metabolic reactions are categorized as Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation).

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent molecule. For this compound, the following Phase I metabolic pathways have been identified[1][2]:

-

N-dealkylation: The removal of the cyclopropylmethyl group from the nitrogen atom at position 1 of the benzodiazepine ring system. This is a major metabolic pathway that results in the formation of clonazepam.

-

Hydroxylation: The addition of hydroxyl (-OH) groups to various positions on the this compound molecule. This can occur on the diazepine ring or the phenyl substituent.

-

Nitroreduction: The reduction of the nitro group (-NO2) on the phenyl ring to an amino group (-NH2).

Based on these pathways, the following Phase I metabolites have been identified in vitro[1][2]:

-

Clonazepam (major metabolite)

-

Hydroxy-cloniprazepam

-

Dihydroxy-cloniprazepam

-

7-Amino-cloniprazepam

-

Hydroxy-clonazepam

-

7-Amino-clonazepam

-

3-Hydroxy-7-amino-clonazepam

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Only one Phase II metabolite of this compound has been reported from in vitro studies with human liver microsomes and cytosolic fractions:

-

Glucuronidated hydroxy-cloniprazepam

Quantitative Metabolic Data

As of the latest literature review, specific enzyme kinetic parameters (Km and Vmax) for the metabolic pathways of this compound have not been published. The determination of these parameters would require dedicated in vitro experiments measuring the rate of metabolite formation at various substrate concentrations.

For context, studies on the structurally related and major metabolite, clonazepam, have also faced challenges in determining classical Michaelis-Menten kinetics in human liver microsomes for some of its metabolic pathways[3]. However, the intrinsic clearance for clonazepam N-demethylation has been shown to vary among individuals.

Table 1: Summary of Identified this compound Metabolites in Human Liver Microsomes

| Metabolite Name | Metabolic Pathway(s) | Phase | Reference |

| Clonazepam | N-dealkylation | I | , |

| Hydroxy-cloniprazepam | Hydroxylation | I | , |

| Dihydroxy-cloniprazepam | Dihydroxylation | I | , |

| 7-Amino-cloniprazepam | Nitroreduction | I | , |

| Hydroxy-clonazepam | Hydroxylation of Clonazepam | I | , |

| 7-Amino-clonazepam | Nitroreduction of Clonazepam | I | , |

| 3-Hydroxy-7-amino-clonazepam | Hydroxylation and Nitroreduction of Clonazepam | I | , |

| Glucuronidated hydroxy-cloniprazepam | Glucuronidation of Hydroxy-cloniprazepam | II |

Experimental Protocols

The following sections outline a generalized experimental protocol for the in vitro metabolism of this compound using human liver microsomes, based on standard methodologies reported in the literature for benzodiazepines.

Materials and Reagents

-

This compound

-

Pooled human liver microsomes (from a reputable commercial source)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA) (for Phase II studies)

-

Acetonitrile (ACN) or methanol (for reaction termination)

-

Internal standard (e.g., a deuterated analog of this compound or another benzodiazepine)

-

High-purity water

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes, and MgCl2. The mixture should be pre-warmed to 37°C.

-

Initiation of Reaction: The metabolic reaction is initiated by adding a solution of this compound (typically dissolved in a small volume of organic solvent like methanol or DMSO and then diluted in buffer) and the NADPH regenerating system to the pre-warmed incubation mixture. For Phase II studies, UDPGA is also added.

-

Incubation: The reaction mixture is incubated at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) to characterize the time course of metabolism.

-

Termination of Reaction: The reaction is terminated by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard. This step also serves to precipitate the microsomal proteins.

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is then transferred to a new tube for analysis.

Table 2: Typical Incubation Conditions for In Vitro Metabolism of Benzodiazepines

| Parameter | Typical Value/Range |

| Human Liver Microsome Concentration | 0.2 - 1.0 mg/mL |

| Substrate (this compound) Concentration | 1 - 50 µM |

| NADPH Regenerating System | Commercially available systems or prepared in-house |

| Incubation Temperature | 37°C |

| Incubation Time | 0 - 60 minutes |

| Reaction Volume | 100 - 500 µL |

| pH | 7.4 |

Analytical Methodology: LC-MS/MS

The identification and quantification of this compound and its metabolites are typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (e.g., LC-QTOF-MS).

-

Chromatographic Separation: The supernatant from the sample processing step is injected into an HPLC or UHPLC system. A reverse-phase C18 column is commonly used to separate the parent drug from its various metabolites based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into the mass spectrometer. For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used. For qualitative analysis and identification of unknown metabolites, a high-resolution instrument like a QTOF-MS is preferred.

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro metabolism of this compound.

Metabolic Signaling Pathway

Caption: Proposed metabolic pathways of this compound in vitro.

Role of Cytochrome P450 Enzymes

While specific reaction phenotyping studies for this compound are not available, the metabolic pathways of its major metabolite, clonazepam, are well-documented. The nitroreduction of clonazepam to 7-aminoclonazepam is primarily catalyzed by CYP3A4. Given that clonazepam is a major metabolite of this compound, it is highly probable that CYP3A4 is also a key enzyme in the metabolism of the parent drug, particularly in the N-dealkylation step. Other CYP isoforms may also contribute to the various hydroxylation reactions.

To definitively identify the specific CYP isoforms involved in this compound metabolism, a reaction phenotyping study would be required. This would typically involve:

-

Incubating this compound with a panel of recombinant human CYP enzymes to identify which isoforms can metabolize the drug.

-

Performing chemical inhibition studies in human liver microsomes using known selective inhibitors for major CYP isoforms to assess their impact on this compound metabolism.

Conclusion

The in vitro metabolism of this compound in human liver microsomes is characterized by N-dealkylation to its active metabolite clonazepam, as well as hydroxylation and nitroreduction. A glucuronidated metabolite has also been identified. This technical guide provides a framework for understanding and investigating the metabolic fate of this compound. Further research is warranted to determine the specific enzyme kinetics and to definitively identify all contributing CYP450 isoforms, which will provide a more complete picture of its disposition and potential for drug-drug interactions.

References

The Pharmacological and Toxicological Profile of Cloniprazepam: A Technical Guide

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for scientific and informational purposes only and should not be construed as medical advice.

Executive Summary

Cloniprazepam is a designer benzodiazepine that functions as a prodrug to its primary active metabolite, clonazepam.[1] Due to its metabolic conversion, the pharmacological and toxicological effects of this compound are predominantly attributable to clonazepam. This guide provides a comprehensive overview of the available scientific data, focusing on the well-characterized profile of clonazepam to infer the activity of its parent compound. The primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, leading to central nervous system depressant effects.[2][3] This document details the pharmacokinetics, pharmacodynamics, and toxicology of clonazepam, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction to this compound

This compound is a synthetic benzodiazepine derivative that has been identified as a new psychoactive substance.[4] Structurally, it is closely related to clonazepam, with the addition of a cyclopropylmethyl group at the N1 position of the benzodiazepine ring.[1] In vivo, this modification is cleaved, leading to the formation of clonazepam as the major active metabolite. Consequently, understanding the pharmacological and toxicological profile of this compound necessitates a thorough examination of clonazepam.

Pharmacology of Clonazepam

The pharmacological activity of clonazepam is responsible for the therapeutic and psychoactive effects observed following the administration of this compound.

Mechanism of Action

Clonazepam exerts its effects by binding to the benzodiazepine site on the gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated chloride ion channel in the central nervous system. This binding enhances the affinity of the receptor for the inhibitory neurotransmitter GABA, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing a state of central nervous system depression. This mechanism underlies clonazepam's anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant properties.

Pharmacodynamics

The interaction of clonazepam with the GABA-A receptor has been quantified through various in vitro assays.

The affinity of clonazepam for the benzodiazepine binding site on the GABA-A receptor has been determined using radioligand binding assays.

| Parameter | Value | Receptor/Tissue Source | Reference |

| Ki | 0.85 nM | Bovine Brain Membranes | |

| Kd (High Affinity) | ~18 nM | Mouse Cerebral Cortex Cultures | |

| Kd (Low Affinity) | ~200 nM | Mouse Cerebral Cortex Cultures | |

| IC50 | 1.7 nM | Rat Brain |

The potentiation of the GABA-ergic response by clonazepam has been measured in functional assays.

| Parameter | Value | Assay System | Reference |

| EC50 | 1.1 ± 0.3 µM | Chick Ciliary Ganglion Neurons |

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of clonazepam determine its onset, duration of action, and potential for accumulation.

| Parameter | Value | Species | Reference |

| Bioavailability (Oral) | ~90% | Human | |

| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | Human | |

| Plasma Protein Binding | ~85% | Human | |

| Elimination Half-Life (t1/2) | 30 - 40 hours | Human | |

| Metabolism | Hepatic (primarily via CYP3A4) | Human | |

| Excretion | <2% unchanged in urine | Human |

Metabolism of this compound and Clonazepam

This compound is extensively metabolized, with clonazepam being the major metabolite. The metabolic pathway involves N-dealkylation, hydroxylation, and reduction of the nitro group.

In Vitro Metabolism of this compound

Studies using human liver microsomes have identified several phase I and phase II metabolites of this compound.

Phase I Metabolites:

-

Clonazepam (major)

-

Hydroxy-cloniprazepam

-

Dihydroxy-cloniprazepam

-

3-keto-cloniprazepam

-

7-amino-cloniprazepam

-

Hydroxy-clonazepam

-

7-amino-clonazepam

-

3-hydroxy-7-amino-clonazepam

Phase II Metabolites:

-

Glucuronidated hydroxy-cloniprazepam

Toxicology of Clonazepam

The toxicological profile of clonazepam is well-documented and is of primary relevance to understanding the potential toxicity of this compound.

Acute Toxicity

| Parameter | Value | Species | Route | Reference |

| LD50 | >2000 mg/kg | Rat | Oral | |

| LD50 | 2 g/kg | Mouse | Oral |

Genotoxicity and Carcinogenicity

Benzodiazepines as a class have been evaluated for genotoxic and carcinogenic potential. While comprehensive data for every compound is not available, a review of 39 benzodiazepines found that 9 tested positive in at least one genotoxicity assay and 8 in at least one carcinogenicity assay. Carcinogenicity studies with clonazepam have not been conducted.

Reproductive and Developmental Toxicity

In studies with pregnant rabbits administered clonazepam orally during organogenesis, a pattern of malformations, including cleft palate and limb defects, was observed at all tested doses, with the lowest dose being less than the maximum recommended human dose. No adverse embryofetal effects were seen in mice or rats at doses up to 4 and 20 times the maximum recommended human dose, respectively.

Key Experimental Protocols

In Vitro Metabolism of this compound

The metabolism of this compound has been investigated using an in vitro model with human liver microsomes (HLMs).

Methodology:

-

Preparation of Incubation Mixture: A reaction mixture is prepared containing Tris-HCl buffer, pooled human liver microsomes, and this compound (as the substrate).

-

Incubation: The mixture is incubated in a water bath at 37°C to allow for metabolic reactions to occur.

-

Sample Analysis: The incubated samples are extracted and analyzed using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) to identify the metabolites.

Benzodiazepine Receptor Binding Assay

The affinity of a ligand for the benzodiazepine receptor is typically determined through a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Crude brain membrane preparations are obtained from a suitable animal model (e.g., rat cerebellum).

-

Assay Incubation: The membrane preparation is incubated with a radiolabeled benzodiazepine (e.g., [3H]flunitrazepam or [3H]flumazenil) and varying concentrations of the unlabeled test compound (e.g., clonazepam).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The pharmacological and toxicological profile of this compound is intrinsically linked to its primary active metabolite, clonazepam. As a prodrug, this compound's effects are mediated by the potent and well-characterized actions of clonazepam as a positive allosteric modulator of the GABA-A receptor. The available data on clonazepam provides a robust framework for understanding the expected central nervous system depressant effects, pharmacokinetic properties, and toxicological risks associated with this compound exposure. Further research directly on this compound would be beneficial to fully characterize its unique properties, including its metabolic activation rate and the pharmacological activity of its other, minor metabolites. However, for the purpose of risk assessment and understanding its primary mechanism of action, the extensive data on clonazepam serves as a critical and reliable surrogate.

References

- 1. repeated dose oral: Topics by Science.gov [science.gov]

- 2. Benzodiazepine interactions with GABAA receptors on chick ciliary ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 4. In vitro Phase I and Phase II metabolism of the new designer benzodiazepine this compound using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Structural Elucidation of Novel Designer Benzodiazepines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with designer benzodiazepines (DBZDs) emerging as a significant threat to public health.[1][2] These substances are synthetic derivatives of classical benzodiazepines, often created with minor chemical modifications to circumvent existing drug laws.[3] This "cat-and-mouse" game between clandestine labs and regulatory bodies necessitates advanced analytical strategies for rapid and unambiguous identification.[4] This guide provides a comprehensive overview of the state-of-the-art methodologies used to discover, identify, and structurally elucidate these emerging compounds.

The Discovery Pipeline: From In Silico Prediction to Seizure

The discovery of DBZDs in forensic and clinical settings often follows their appearance on the illicit market. However, proactive approaches using computational chemistry are becoming invaluable for predicting potential new threats.

-

In Silico Prediction: Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activity and potency of newly identified or even hypothetical DBZDs at the γ-aminobutyric acid A (GABA-A) receptor.[5] These models can provide a preliminary risk assessment before a compound is even detected analytically. For instance, 3D-field QSAR models have shown excellent performance in predicting the activity of DBZDs, identifying substances like flubrotizolam and clonazolam as being particularly potent. Furthermore, techniques like scaffold hopping can explore new chemical spaces, suggesting that modifications such as replacing a phenyl group with a five-membered ring could increase biological activity.

Analytical Workflow for Identification and Structural Elucidation

A multi-tiered analytical approach is essential for the conclusive identification and structural characterization of an unknown substance suspected to be a DBZD. This workflow combines screening, separation, and definitive structural analysis techniques.

2.1. Initial Screening

Immunoassays are often used for initial, high-throughput screening due to their speed and simplicity. However, they lack specificity and are prone to cross-reactivity, often failing to detect novel DBZDs or distinguishing between analogues, making them suitable only for presumptive testing.

2.2. Separation and Mass Spectrometric Detection

Hyphenated chromatography-mass spectrometry techniques are the cornerstone of modern toxicological analysis, offering the sensitivity and specificity required to distinguish individual benzodiazepines and their metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For decades, GC-MS has been a reference method for BZD detection. It provides excellent chromatographic separation and characteristic fragmentation patterns for identification. However, it often requires a derivatization step to improve the volatility and thermal stability of the analytes, which can add complexity to sample preparation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is now widely considered the gold standard for benzodiazepine analysis in biological samples. It avoids the need for derivatization and is less likely to cause thermal degradation of the analytes. The use of tandem mass spectrometry, particularly with multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification, even in complex matrices like blood and urine. Recent advances have led to the development of rapid methods capable of detecting a wide range of NPS, with run times as short as a few minutes.

2.3. Definitive Structural Elucidation

When a truly novel or uncharacterized DBZD is encountered, more advanced techniques are required to determine its exact chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) MS provide highly accurate mass measurements. This allows for the determination of the elemental composition of the parent molecule and its fragments, which is a critical step in elucidating the structure of an unknown compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the "gold standard" for unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment and connectivity of every atom in a molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to piece together the complete chemical structure, confirming atom placement and stereochemistry. The combination of HRMS and NMR provides the highest level of confidence in structural assignments.

Mechanism of Action: GABA-A Receptor Modulation

Designer benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

The GABA-A receptor is a ligand-gated ion channel composed of five subunits. The binding site for benzodiazepines is located at the interface between the α and γ subunits, a site distinct from the GABA binding site (located between the α and β subunits). When a benzodiazepine binds to this allosteric site, it doesn't open the channel directly. Instead, it locks the receptor in a conformation that increases its affinity for GABA. This potentiation leads to an increased frequency of chloride channel opening when GABA binds, resulting in an enhanced influx of chloride ions (Cl⁻). The increased intracellular negative charge hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on the central nervous system.

Quantitative Data and Analytical Parameters

The validation of analytical methods is critical for forensic and clinical toxicology. Key parameters include the limit of detection (LOD), limit of quantification (LOQ), and the linear range of the calibration curve.

Table 1: Example Analytical Parameters for LC-MS/MS Quantification of Selected DBZDs in Blood/Plasma

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range (ng/mL) | Reference |

|---|---|---|---|---|

| Clonazolam | 0.5 ng/mL | 1 ng/mL | 1 - 200 | |

| Deschloroetizolam | 0.5 ng/mL | 1 ng/mL | 1 - 200 | |

| Diclazepam | 0.5 ng/mL | 1 ng/mL | 1 - 200 | |

| Flualprazolam | 0.5 ng/mL | 1 ng/mL | 1 - 200 | |

| Flubromazolam | 0.5 ng/mL | 1 ng/mL | 1 - 200 | |

| Meclonazepam | 1 ng/mL | 2 ng/mL | 2 - 100 | |

| Etizolam | 1 ng/mL | 5 ng/mL | 5 - 250 |

| Phenazepam | 1 ng/mL | 5 ng/mL | 5 - 250 | |

Table 2: Reported Blood Concentrations of Selected DBZDs in Forensic Cases

| Analyte | Concentration Range (ng/mL or ng/g) | Context of Cases | Reference |

|---|---|---|---|

| Flualprazolam | Median: 18.0 ng/g | Post-mortem cases | |

| Flualprazolam | <10 ng/mL | Can cause significant driving impairment | |

| Etizolam | Not specified | Most frequently detected in post-mortem & DUID cases (2019-2020) | |

| Flubromazolam | Not specified | Frequently detected in post-mortem & DUID cases (2019-2020) |

| Clonazolam | Not specified | Implicated in DUID and death cases | |

Detailed Experimental Protocols

Protocol 1: General Method for LC-MS/MS Quantification of DBZDs in Whole Blood

This protocol is a generalized representation based on common methodologies.

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Pipette 0.5 mL of whole blood into a glass tube.

-

Add an appropriate internal standard solution.

-

Add 1 mL of a buffer solution (e.g., pH 6.0 phosphate buffer) and vortex.

-

Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water and the buffer.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water followed by an acidic wash solution (e.g., acetic acid in water) and then a non-polar solvent like hexane or methanol.

-

Dry the cartridge thoroughly under vacuum or nitrogen.

-

Elute the analytes with an ammoniated organic solvent mixture (e.g., ethyl acetate/isopropanol/ammonium hydroxide).

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in a mobile phase-compatible solution (e.g., 100 µL of methanol/water).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient might start at 95% A, ramping to 95% B over several minutes, holding, and then re-equilibrating.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: For each analyte and internal standard, at least two specific precursor-to-product ion transitions are monitored (one for quantification, one for qualification). Collision energies and other source parameters must be optimized for each compound.

-

-

-

Data Analysis:

-

Generate a calibration curve using fortified blood samples of known concentrations.

-

Quantify the analyte in the unknown sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

-

Confirm identity by ensuring the retention time and the ratio of the quantifier to qualifier ions are within established tolerance windows.

-

Protocol 2: General Workflow for NMR Structural Elucidation

This protocol assumes an isolated and purified compound obtained from a seized sample.

-

Sample Preparation:

-

Dissolve approximately 1-5 mg of the purified unknown compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

Transfer the solution to a clean, dry NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum. This provides information on the number of different types of protons, their chemical environment (chemical shift), their integration (ratio), and their neighboring protons (spin-spin coupling).

-

Acquire a 1D ¹³C NMR spectrum (often using DEPT-135 to distinguish between CH, CH₂, and CH₃ groups). This provides information on the number and types of carbon atoms.

-

Acquire two-dimensional (2D) NMR spectra to establish connectivity:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of atoms, aiding in stereochemical assignments.

-

-

-

Structure Elucidation:

-

Integrate and analyze the chemical shifts, coupling constants, and correlations from all spectra.

-

Use the data to build fragments of the molecule and then connect them to propose a final structure.

-

Compare the proposed structure's expected spectral data with the acquired data for confirmation. The combined data from NMR and HRMS provides the definitive structure of the novel designer benzodiazepine.

-

References

- 1. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In silico studies on recreational drugs: 3D quantitative structure activity relationship prediction of classified and de novo designer benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacology of Clonazepam, the Major Active Metabolite of Cloniprazepam, in Animal Models: An In-depth Technical Guide

Disclaimer: The subject of this technical guide is clonazepam. The initially requested compound, cloniprazepam, is a designer benzodiazepine that acts as a prodrug, metabolizing into clonazepam in the body.[1] As such, the significant body of neuropharmacological research in animal models has been conducted on clonazepam. This guide will, therefore, focus on the well-documented effects of clonazepam.

Executive Summary

Clonazepam, a high-potency, long-acting benzodiazepine, exerts significant neuropharmacological effects primarily through the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] This modulation enhances the inhibitory effects of GABA, leading to widespread depression of the central nervous system. In animal models, clonazepam consistently demonstrates robust anxiolytic, anticonvulsant, and sedative properties. This guide provides a comprehensive overview of the preclinical data on clonazepam, detailing its mechanism of action, summarizing key quantitative findings, outlining common experimental protocols, and visualizing critical pathways and workflows. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Clonazepam's primary mechanism of action is its role as a positive allosteric modulator of the GABA-A receptor.[2] It binds to a specific site on the receptor, distinct from the GABA binding site, which is located at the interface of the alpha and gamma subunits.[2] This binding event increases the frequency of chloride channel opening when GABA is bound, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire, resulting in a reduction of neuronal excitability.

The GABA-A receptors are heterogeneous, comprised of different subunit combinations. The sedative and anticonvulsant effects of benzodiazepines like clonazepam are primarily mediated by their interaction with GABA-A receptors containing the α1 subunit, which are abundant in the cerebellum, thalamus, and cortex. In contrast, the anxiolytic effects are largely attributed to actions on receptors with the α2 subunit, which are concentrated in the limbic system, motor neurons, and the dorsal horn of thespinal cord.

Beyond its well-established effects on the GABAergic system, some studies suggest that clonazepam may also influence serotonergic neurotransmission. Chronic administration of high doses of clonazepam has been shown to up-regulate serotonin 5-HT1 and 5-HT2 receptor binding sites in the rat frontal cortex. This effect appears to be specific to clonazepam and is not observed with other benzodiazepines like diazepam.

Figure 1: GABA-A Receptor Signaling Pathway Modulated by Clonazepam.

Quantitative Data from Animal Models

The following tables summarize quantitative data on the anxiolytic, anticonvulsant, and sedative effects of clonazepam in various animal models.

Anxiolytic Effects

| Animal Model | Species/Strain | Test | Route of Administration | Effective Dose (mg/kg) | Observed Effect | Citation(s) |

| Rat | Female Sprague-Dawley | Elevated Plus Maze | Intraperitoneal (i.p.) | 0.25 | Increased time spent in open arms | |

| Rat | Female Sprague-Dawley | Grooming Microstructure | Intraperitoneal (i.p.) | 0.25 | Decreased grooming behaviors | |

| Mouse | Not Specified | Light-Dark Box | Not Specified | Not Specified | Increased exploratory activity | |

| Rat | Sprague-Dawley | Social Interaction Test | Not Specified | 5 (chronic, 3 days) | Blocked bicuculline-induced anxiety |

Anticonvulsant Effects

| Animal Model | Species/Strain | Seizure Induction Method | Route of Administration | Effective Dose (mg/kg) | Observed Effect | Citation(s) |

| Mouse | Not Specified | Pentylenetetrazol (PTZ) | Oral | Not Specified | Potent inhibition of clonic and tonic convulsions | |

| Rat | Sprague-Dawley | Pentylenetetrazol (PTZ) Kindling | Intraperitoneal (i.p.) | 0.1 - 0.3 (acute) | Protection against kindled seizures | |

| Rat | Sprague-Dawley | Pentylenetetrazol (PTZ) Kindling | Subcutaneous (s.c.) | 0.3 - 2.0 (chronic) | Maintained protection against seizures (no tolerance) | |

| Rat | Wistar | N-Methyl-D-aspartate (NMDA) | Intraperitoneal (i.p.) | 0.2 - 1.0 | Anticonvulsant in 25-day-old rats; proconvulsant in 7-day-old rats | |

| Mouse | Not Specified | Pentylenetetrazol (PTZ) | Intraperitoneal (i.p.) | 0.5 (chronic) | Tolerance to anticonvulsant effect evident at day 4 |

Sedative and Motor Effects

| Animal Model | Species/Strain | Test | Route of Administration | Effective Dose (mg/kg) | Observed Effect | Citation(s) |

| Mouse | Not Specified | Open-Field Test | Oral | Not Specified | Moderate inhibition of locomotor activity | |

| Mouse | Not Specified | Rearing Behavior | Oral | Not Specified | Marked inhibition of rearing | |

| Mouse | Not Specified | Traction Test | Oral | Not Specified | Muscle relaxant effect slightly more potent than diazepam | |

| Mouse | Dravet Syndrome Model | Not Specified | Not Specified | Low dose (not specified) | Alleviation of autistic-like behaviors without sedation | |

| Rat | Not Specified | Conditioned Avoidance Response | Oral | Not Specified | Moderate inhibition |

Experimental Protocols

Elevated Plus Maze (Anxiolytic)

-

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

-

Animals: Typically rats or mice.

-

Procedure:

-

Animals are administered clonazepam or a vehicle control at a specified time before the test.

-

Each animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze for a set period (e.g., 5 minutes).

-

Behavior is recorded, often by video tracking software.

-

-

Measures:

-

Time spent in the open arms versus the closed arms.

-

Number of entries into the open and closed arms.

-

Anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms.

-

Pentylenetetrazol (PTZ)-Induced Seizures (Anticonvulsant)

-

Apparatus: A standard observation chamber.

-

Animals: Typically rats or mice.

-

Procedure:

-

Animals are pre-treated with clonazepam or a vehicle control.

-

A convulsant dose of PTZ is administered (e.g., subcutaneously or intraperitoneally).

-

Animals are observed for a set period for the onset and severity of seizures.

-

Seizure activity is often scored using a standardized scale (e.g., Racine scale).

-

-

Measures:

-

Latency to the first seizure.

-

Duration and severity of seizures.

-

Percentage of animals protected from seizures.

-

Anticonvulsant activity is indicated by an increased latency to seizures, reduced seizure severity, or complete protection from seizures.

-

Open-Field Test (Sedative/Locomotor)

-

Apparatus: A large, open arena, often marked with a grid.

-

Animals: Typically rats or mice.

-

Procedure:

-

Animals are administered clonazepam or a vehicle control.

-

Each animal is placed in the center of the open field.

-

Locomotor activity is recorded for a set period.

-

-

Measures:

-

Total distance traveled.

-

Time spent in the center versus the periphery of the arena.

-

Rearing frequency.

-

A sedative effect is indicated by a significant decrease in locomotor activity and rearing.

-

References

Preliminary Screening of Clonazepam for Anticonvulsant Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of clonazepam for its anticonvulsant properties. It is designed for an audience with a background in pharmacology and drug development, detailing the mechanism of action, pharmacokinetic profile, and the experimental protocols utilized in preclinical evaluation.

Core Principles: Mechanism of Action and Pharmacokinetics

Clonazepam, a member of the benzodiazepine class, exerts its anticonvulsant effects primarily by modulating the gamma-aminobutyric acid (GABA) pathway, the main inhibitory neurotransmitter system in the central nervous system.[1] It binds to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This allosteric modulation enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening. The subsequent influx of chloride ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold and fire. This neuronal inhibition is the fundamental mechanism underlying clonazepam's anticonvulsant activity.[1][2]

Caption: Clonazepam's potentiation of GABAergic inhibition.

A thorough understanding of a drug candidate's pharmacokinetic profile is essential for interpreting efficacy and toxicity data. Key pharmacokinetic parameters for clonazepam in humans are summarized below.

| Parameter | Human Data |

| Bioavailability (Oral) | Approximately 90%[3] |

| Protein Binding | Approximately 85%[3] |

| Metabolism | Primarily hepatic via nitroreduction by cytochrome P450 enzymes, including CYP3A4. |

| Elimination Half-life | 19-60 hours |

| Time to Peak Plasma Concentration | 1-4 hours after oral administration |

Experimental Protocols for Anticonvulsant Screening

The preliminary assessment of a compound's anticonvulsant potential typically involves a battery of in vivo seizure models. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are two of the most widely utilized and historically validated models for identifying potential antiepileptic drugs.

Caption: A typical workflow for preliminary anticonvulsant screening.

Maximal Electroshock (MES) Test

The MES test is considered a model for generalized tonic-clonic seizures and is particularly effective at identifying compounds that prevent seizure spread.

Methodology:

-

Animal Model: Male CF-1 mice are commonly used.

-

Drug Administration: The test compound (clonazepam) is administered via a specified route (e.g., intraperitoneal, oral) at various doses to different groups of animals. A vehicle control group is also included.

-

Induction of Seizure: At the presumed time of peak drug effect, a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, for 200 milliseconds) is delivered through corneal or ear-clip electrodes.

-

Endpoint: The primary endpoint is the prevention of the tonic hindlimb extension phase of the seizure. The absence of this phase is indicative of anticonvulsant activity.

-

Data Analysis: The percentage of animals protected at each dose is recorded, and the median effective dose (ED50), the dose required to protect 50% of the animals, is calculated using probit analysis.

Pentylenetetrazol (PTZ) Test

The PTZ-induced seizure model is used to identify compounds that may be effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic convulsions.

Methodology:

-

Animal Model: Male CF-1 mice are frequently utilized.

-

Drug Administration: The test compound is administered to groups of animals at various doses, alongside a vehicle control group.

-

Induction of Seizure: At the time of peak drug effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

-

Observation: Animals are observed for a defined period (e.g., 30 minutes) for the presence of clonic seizures, which are characterized by rhythmic contractions of the limbs and body.

-

Endpoint: The absence of a generalized clonic seizure for a specified duration is considered protection.

-

Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.

Quantitative Efficacy Data

The following table summarizes the efficacy of clonazepam in the preclinical models described.

| Preclinical Model | Species | Route of Administration | ED50 (mg/kg) |

| Maximal Electroshock (MES) | Mouse | Oral | While clonazepam has shown some effect, its potency in the MES test is considered weaker compared to other anticonvulsants like phenytoin and phenobarbital. A specific ED50 value was not consistently reported in the reviewed literature. |

| Pentylenetetrazol (PTZ) | Mouse | Intraperitoneal | 0.0232 |

Conclusion